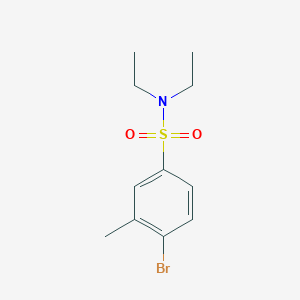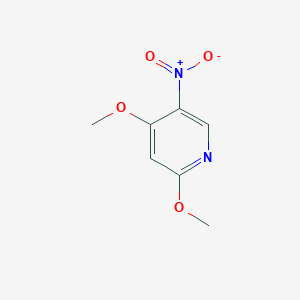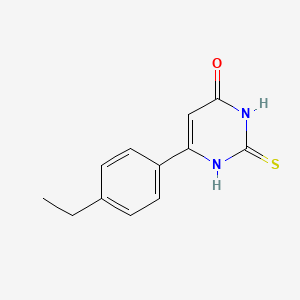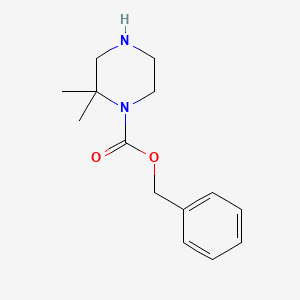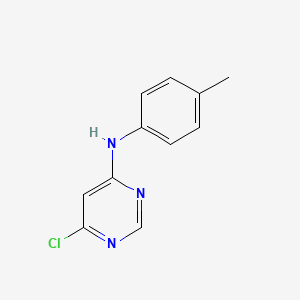![molecular formula C15H18O3 B1454565 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1498455-82-5](/img/structure/B1454565.png)
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
Descripción general
Descripción
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with an intriguing spiro[3.3]heptane core. This scaffold has been investigated due to its potential as a saturated benzene bioisostere . In other words, it can serve as a replacement for the central benzene ring in various bioactive compounds, leading to patent-free analogs with desirable properties .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid consists of a spiro[3.3]heptane core fused with a carboxylic acid group and a 4-methoxyphenyl substituent. The non-coplanar exit vectors of the spiro[3.3]heptane scaffold contribute to its bioisosteric properties, making it an attractive alternative to benzene rings in drug design .
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Research has delved into the synthesis and stereochemical analysis of spiro compounds related to 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid. For instance, Murai et al. (2000) explored the synthesis and circular dichroism of Fecht acid analogs, which are structurally similar, to determine the absolute stereochemistry of chiral spiro[3.3]heptane compounds. This work is critical for understanding the stereochemical preferences and molecular interactions of such spiro compounds, which are relevant in the design and development of pharmaceuticals and materials (Murai et al., 2000).
Conformational Studies
Conformationally restricted analogs of amino acids based on the spiro[3.3]heptane scaffold have been synthesized to explore their potential in biochemical and pharmacological research. Chernykh et al. (2014) prepared stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, mimicking glutamate in various restricted conformations. These compounds can be valuable tools in studying glutamate receptors and understanding the role of conformation in biological activity (Chernykh et al., 2014).
Material Science Applications
Spiro compounds have also found applications in material science. For example, Tang et al. (1999) reported on optically active oligo- and polyamides derived from optically active spiro[3.3]heptane-2,6-dicarboxylic acid. These materials exhibit unique optical properties and could be used in advanced materials design, offering insights into the interaction between molecular structure and material properties (Tang et al., 1999).
Corrosion Inhibition
Spiro compounds, including those structurally related to 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid, have been investigated for their corrosion inhibition properties. Yadav et al. (2015) studied the effect of synthesized spiropyrimidinethiones on the corrosion of mild steel, revealing that these spiro compounds act as effective corrosion inhibitors. This research opens up new avenues for the application of spiro compounds in protecting metals against corrosion (Yadav et al., 2015).
Direcciones Futuras
: Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, e202316557. DOI: 10.1002/anie.202316557
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-18-12-5-3-11(4-6-12)15(13(16)17)9-14(10-15)7-2-8-14/h3-6H,2,7-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPOLNFFGRIHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC3(C2)CCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



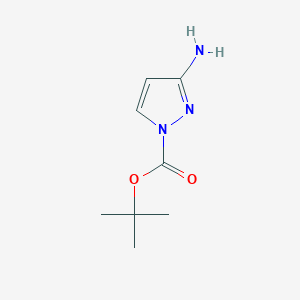
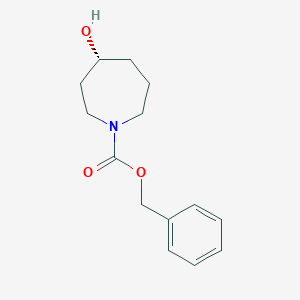
![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)
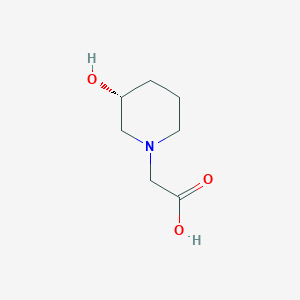
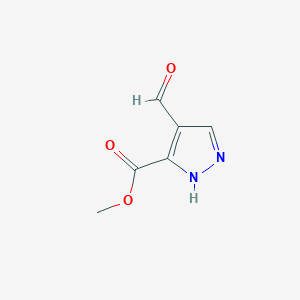
![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)
